

Technical Safety Guide: Methyl 2-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Methyl 2-bromo-4-hydroxy-5-nitrobenzoate*

Cat. No.: *B12466693*

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Chemical Identity & Strategic Significance

- IUPAC Name: **Methyl 2-bromo-4-hydroxy-5-nitrobenzoate**
- CAS Number: 1642794-76-0[1]
- Molecular Formula: $C_8H_6BrNO_5$
- Molecular Weight: 276.04 g/mol
- Physical State: Solid (typically off-white to yellow crystalline powder)

Research Context: This compound is a high-value trisubstituted benzene scaffold. Its utility lies in its orthogonal reactivity:

- Bromine (C-2): A handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) or nucleophilic aromatic substitution (
-).

- Nitro (C-5): A latent amino group, often reduced to synthesize benzoxazoles or indoles.
- Hydroxyl (C-4): An acidic handle for etherification or protection strategies.
- Methyl Ester: A carboxylate precursor.

Hazard Profiling: Structural Activity Analysis

Specific toxicological data for this exact isomer is limited. The following hazard profile is derived from Structure-Activity Relationships (SAR) of analogous halogenated nitrophenols.

A. The "Nitro-Phenol" Risk (Health)

The combination of a nitro group and a phenolic hydroxyl creates a pseudo-acidic system.

- Acidity: The electron-withdrawing nitro group at C-5 significantly lowers the pKa of the C-4 hydroxyl (predicted pKa ~6–7).
- Skin Absorption: Phenolic compounds penetrate the stratum corneum efficiently. The nitro group increases systemic toxicity risks if absorbed.
- Sensitization: Brominated aromatics can act as haptens, binding to skin proteins and causing allergic contact dermatitis.

B. The "Nitro-Ester" Risk (Reactivity)

- Thermal Instability: While the benzoate core provides stability, nitro compounds possess high energy of decomposition. Avoid heating dry solids >150°C without DSC (Differential Scanning Calorimetry) validation.
- Base Sensitivity: The C-4 phenol is easily deprotonated. In the presence of strong bases, the resulting phenoxide is highly nucleophilic and oxidation-sensitive.

C. GHS Classification (Read-Across)

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Cat 2	H315: Causes skin irritation.[2] [3]
Serious Eye Damage/Irritation	Cat 2A	H319: Causes serious eye irritation.
STOT - Single Exposure	Cat 3	H335: May cause respiratory irritation.[4]

Engineering Controls & Personal Protective Equipment (PPE)[5][6]

Hierarchy of Controls

The physical form (fine powder) dictates that inhalation and surface contamination are the primary exposure vectors.

- Primary Barrier (Engineering):
 - All weighing and open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure.
 - Face velocity: 0.5 m/s (100 fpm).
 - Prohibited: Open benchtop weighing.
- Secondary Barrier (PPE):
 - Gloves: Double-gloving recommended.
 - Inner: Nitrile (0.11 mm) - protects against incidental dust.
 - Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) if handling solutions (e.g., in DMF/DMSO).

- Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a P95/P3 particulate respirator combined with an OV (Organic Vapor) cartridge if solvents are present.
- Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient for fine powders that can drift around side-shields.

Operational Protocols

Protocol A: Safe Weighing & Transfer

- Logic: Static electricity can disperse fine nitro-aromatic powders. The phenol group is hygroscopic.
- Step-by-Step:
 - Equilibrate: Allow the storage container to reach room temperature before opening to prevent condensation (hydrolysis risk to ester).
 - Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.
 - Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.
 - Dissolution: Ideally, dissolve the solid in the reaction solvent (e.g., THF, DMF) inside the hood before transporting to the rotary evaporator or reaction vessel.

Protocol B: Reaction Setup (Inert Atmosphere)

- Logic: The electron-deficient ring is susceptible to oxidation at the phenolic position.
- Purge: Flame-dry glassware and cool under Argon/Nitrogen.
- Addition: Add **Methyl 2-bromo-4-hydroxy-5-nitrobenzoate** as a solid against a positive flow of inert gas.
- Base Addition: If using a base (e.g., K_2CO_3), add it after the substrate is dissolved to ensure controlled deprotonation.

Protocol C: Waste Disposal

- Categorization: Segregate as "Halogenated Organic Waste".
- Pre-treatment: If the reaction involved heavy metals (Pd/Cu), scavenge metals before disposal.
- Prohibition: Do not mix with strong oxidizers (e.g., nitric acid waste) due to the nitration potential of the phenolic ring (picric acid analog formation risk).

Visualization: Safe Handling Workflow



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Caption: Workflow for the safe lifecycle management of **Methyl 2-bromo-4-hydroxy-5-nitrobenzoate**, emphasizing dust control and containment.

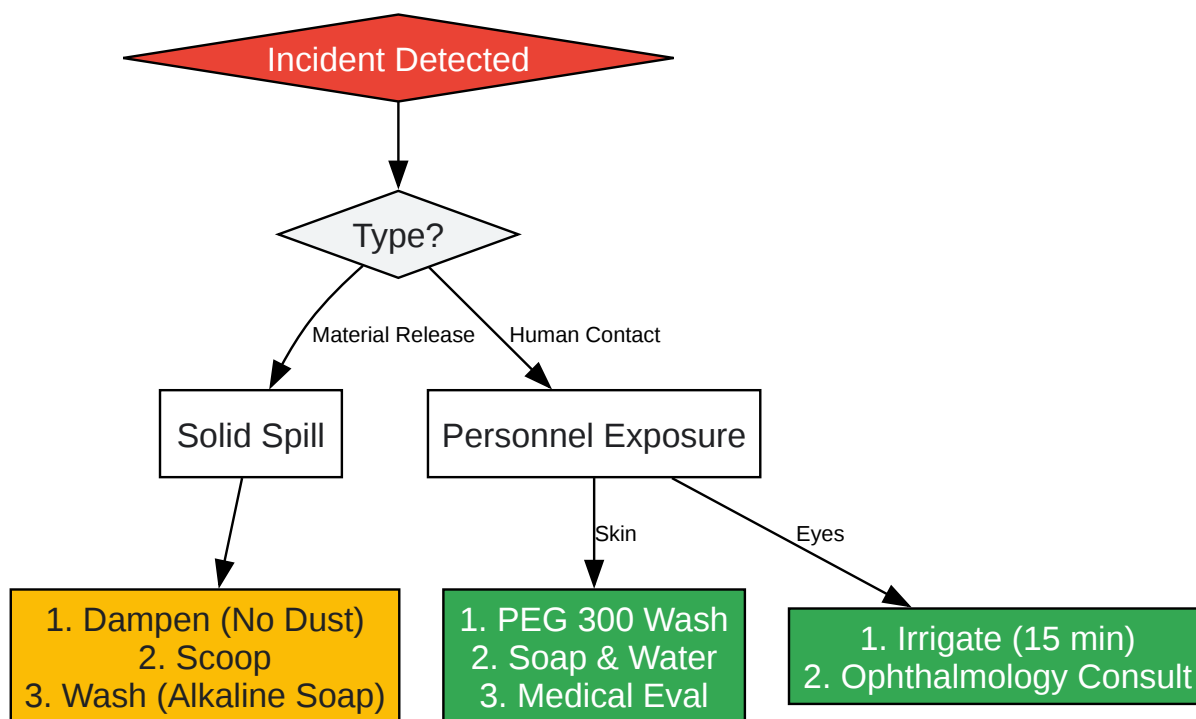
Emergency Response Logic Spills (Solid Powder)

- Evacuate: Clear the immediate area of personnel.
- PPE Up: Don Tyvek suit and P100 respirator.
- Contain: Do NOT dry sweep (generates dust).
- Clean: Cover spill with wet paper towels (solvent-dampened) to suppress dust, then scoop into a waste container. Wash area with soap and water (alkaline soap helps neutralize phenol residues).

Exposure (First Aid)[3][6]

- Skin: Wash immediately with polyethylene glycol (PEG 300) or copious soap and water. Reasoning: PEG effectively solubilizes lipophilic phenols that water alone might not remove.

- Eyes: Rinse for 15 minutes.[2][5] Note: The compound is acidic; immediate irrigation is critical to prevent corneal damage.



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Caption: Decision tree for emergency response, prioritizing dust suppression for spills and specialized washing for skin exposure.

Storage & Stability Data

- Temperature: Store at 2–8°C (Refrigerated). Why? Prevents slow hydrolysis of the methyl ester and oxidation of the phenol.
- Light: Protect from light (Amber vial). Nitro-aromatics can undergo photochemical degradation.
- Incompatibility:
 - Strong Oxidizers: Risk of ring cleavage/explosion.

- Strong Bases: Irreversible deprotonation/decomposition.
- Reducing Agents: Will reduce the nitro group to an aniline (uncontrolled reaction).

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- To cite this document: BenchChem. [Technical Safety Guide: Methyl 2-bromo-4-hydroxy-5-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:

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